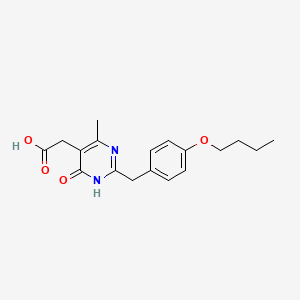
2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid is a complex organic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a butoxybenzyl group, a hydroxy group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid typically involves multiple steps. One common method includes the reaction of 4-butoxybenzyl chloride with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Advanced chromatographic techniques are essential for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the nitro group in this compound can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
Scientific Research Applications
2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The exact mechanism of action of 2-(4-Butoxybenzyl)-6-hydroxy-4-methyl-5-pyrimidineacetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate the activity of these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Properties
CAS No. |
64677-98-1 |
|---|---|
Molecular Formula |
C18H22N2O4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[2-[(4-butoxyphenyl)methyl]-4-methyl-6-oxo-1H-pyrimidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H22N2O4/c1-3-4-9-24-14-7-5-13(6-8-14)10-16-19-12(2)15(11-17(21)22)18(23)20-16/h5-8H,3-4,9-11H2,1-2H3,(H,21,22)(H,19,20,23) |
InChI Key |
ZFAMBHXXHCBDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CC2=NC(=C(C(=O)N2)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


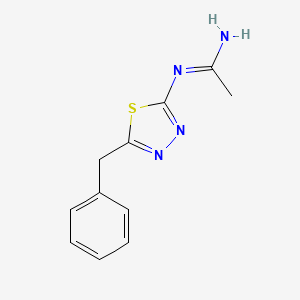

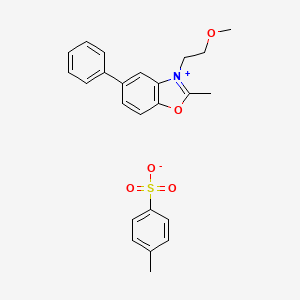
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
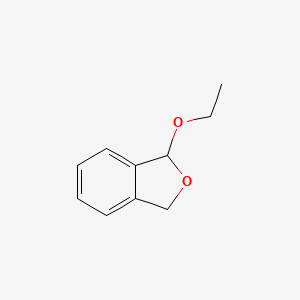
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
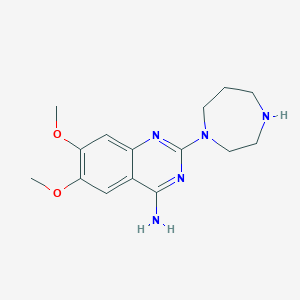
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
![2-[1-(Furan-2-yl)-2-nitroethoxy]oxane](/img/structure/B12914560.png)
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
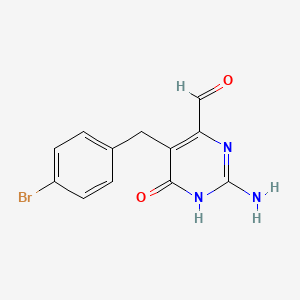
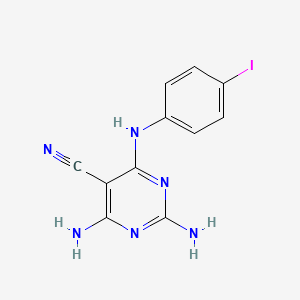

![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
